molecular formula C13H20OSi B14431490 [3-(4-Methoxyphenyl)prop-2-en-1-yl](trimethyl)silane CAS No. 82482-05-1

[3-(4-Methoxyphenyl)prop-2-en-1-yl](trimethyl)silane

Cat. No.: B14431490
CAS No.: 82482-05-1
M. Wt: 220.38 g/mol
InChI Key: DMXYVWDFQPAODH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)prop-2-en-1-ylsilane is an organic compound that features a methoxyphenyl group attached to a prop-2-en-1-yl chain, which is further bonded to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)prop-2-en-1-ylsilane typically involves the reaction of 4-methoxybenzaldehyde with an appropriate allyl silane under catalytic conditions. One common method involves the use of a palladium catalyst to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of 3-(4-Methoxyphenyl)prop-2-en-1-ylsilane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)prop-2-en-1-ylsilane undergoes various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form saturated derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)prop-2-en-1-ylsilane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, especially in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)prop-2-en-1-ylsilane involves its interaction with various molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic systems, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)prop-2-en-1-ylsilane: Similar structure but with ethyl groups instead of methyl groups on the silicon atom.

    3-(4-Methoxyphenyl)prop-2-en-1-ylsilane: Contains phenyl groups instead of methyl groups on the silicon atom.

Uniqueness

3-(4-Methoxyphenyl)prop-2-en-1-ylsilane is unique due to its specific combination of a methoxyphenyl group and a trimethylsilyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

82482-05-1

Molecular Formula

C13H20OSi

Molecular Weight

220.38 g/mol

IUPAC Name

3-(4-methoxyphenyl)prop-2-enyl-trimethylsilane

InChI

InChI=1S/C13H20OSi/c1-14-13-9-7-12(8-10-13)6-5-11-15(2,3)4/h5-10H,11H2,1-4H3

InChI Key

DMXYVWDFQPAODH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC[Si](C)(C)C

Origin of Product

United States

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